molecular formula C12H13BrO B2775170 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one CAS No. 63998-59-4

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

Cat. No.: B2775170
CAS No.: 63998-59-4
M. Wt: 253.139
InChI Key: LMPSOELIGSAFSV-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is an organic compound that belongs to the class of brominated ketones. This compound features a bromine atom attached to a propanone group, which is further connected to a dihydroindenyl moiety. The presence of the bromine atom and the indene structure makes this compound interesting for various chemical reactions and applications.

Scientific Research Applications

2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-8(13)12(14)11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPSOELIGSAFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(CCC2)C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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